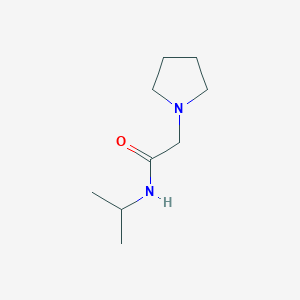![molecular formula C13H15N3O2 B7517941 4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C14H17N3O2, and has a molecular weight of 259.31 g/mol.
Wirkmechanismus
The mechanism of action of 4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of specific enzymes or proteins that are involved in various cellular pathways. For example, it has been reported that this compound may inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide have been studied in various in vitro and in vivo models. It has been reported that this compound may induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the levels of pro-inflammatory cytokines in various inflammatory diseases. Moreover, this compound has been reported to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide in lab experiments is its potential applications in drug discovery and development. This compound has been shown to have various pharmacological properties that make it an attractive candidate for further development. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research on 4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide. One of the directions is to investigate the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in more detail to identify specific targets and pathways that may be involved in its pharmacological effects. Moreover, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide involves the reaction of 4-cyano-2-fluorobenzamide with propylamine and 2-oxoethyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst at a specific temperature and pressure. The yield and purity of the final product depend on various reaction parameters such as reaction time, temperature, pressure, and the ratio of reactants.
Wissenschaftliche Forschungsanwendungen
4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide has been used in various scientific research studies due to its potential applications in drug discovery and development. This compound has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. It has also been investigated as a potential therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
Eigenschaften
IUPAC Name |
4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-7-15-12(17)9-16-13(18)11-5-3-10(8-14)4-6-11/h3-6H,2,7,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWERQGSUFNSXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC(=O)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)


![2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B7517899.png)
![N-cyclopentyl-2-[[5-(1,1-dioxothiolan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7517903.png)
![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
![[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea](/img/structure/B7517912.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7517927.png)
![N-(2-morpholin-4-yl-1-phenylethyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7517932.png)

![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)
![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)